6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
“6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 866135-83-3 . It has a molecular weight of 255.07 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14) . This code provides a unique representation of the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Transformations
- The palladium-catalyzed Suzuki–Miyaura borylation reactions have been utilized for the synthesis of dimerization products from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, highlighting its role in forming potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).
- A methodology for the halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridine derivatives has been developed, providing insights into the reactions pathways of similar compounds (Yutilov et al., 2005).
Biological Activities and Applications
- Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, demonstrating the compound's potential in antiviral research (Chen et al., 2011).
- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showed significant antiprotozoal activity, indicating the importance of such compounds in developing new treatments for protozoal infections (Ismail et al., 2004).
Advanced Materials and Catalysis
- Imidazo[1,2-a]pyridine derivatives have been synthesized using "water-mediated" hydroamination and silver-catalyzed aminooxygenation, showcasing innovative approaches to heterocyclic chemistry and potential applications in material science (Mohan et al., 2013).
Safety and Hazards
Future Directions
Imidazopyridine and its analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, “6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” and similar compounds may have potential applications in the development of new therapeutic agents.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents , suggesting that this compound may interact with biological targets involved in tuberculosis pathogenesis.
Mode of Action
The specific mode of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is currently unknown due to the lack of detailed studies
Biochemical Pathways
Given the potential antituberculosis activity of imidazo[1,2-a]pyridine analogues , it’s plausible that this compound may influence pathways related to the survival and proliferation of Mycobacterium tuberculosis.
Properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFIWTWLWKGLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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